CTK7A is classified as a histone acetyltransferase inhibitor and is categorized under small molecule inhibitors used in biochemical research. It has been sourced from various suppliers, including Merck Millipore and Sigma-Aldrich, which provide detailed product information and safety data sheets. The empirical formula of CTK7A is , with a molecular weight of approximately 487.57 g/mol .
CTK7A can be synthesized through several chemical reactions involving curcumin derivatives. The synthesis typically involves the following steps:
The synthetic pathway may involve multiple reaction conditions, including temperature control and the use of solvents that facilitate the solubility of intermediates. Specific reaction times and concentrations are optimized based on literature precedents to maximize yield.
The molecular structure of CTK7A features a complex arrangement that includes multiple aromatic rings and functional groups conducive to its biological activity.
CTK7A primarily acts by inhibiting the activity of histone acetyltransferases, which are responsible for adding acetyl groups to lysine residues on histones. This inhibition leads to decreased histone acetylation levels, thereby affecting gene expression.
The effectiveness of CTK7A can be evaluated using various assays that measure histone acetylation levels in treated cells compared to controls. Techniques such as Western blotting with specific antibodies against acetylated lysines are commonly employed.
The mechanism by which CTK7A exerts its effects involves several key steps:
Studies have shown that treatment with CTK7A results in down-regulation of HIF-1α (hypoxia-inducible factor 1-alpha) accumulation in cancer cells, highlighting its potential as an anti-cancer agent .
CTK7A has several scientific applications primarily in cancer research:
CTK7A (Hydrazinobenzoylcurcumin, HBC) emerged from systematic efforts to optimize the bioactivity and pharmacokinetic properties of curcumin derivatives. Initial research identified curcumin as a natural HAT modulator but with limitations such as poor aqueous solubility, chemical instability, and low cellular uptake. Structural modifications led to the synthesis of CTK7A—a water-soluble hydrazinobenzoylcurcumin compound designed to overcome these barriers while enhancing target specificity [1] [9].
The compound was first characterized as a selective inhibitor of p300/CBP (CREB-binding protein) and PCAF (p300/CBP-associated factor) histone acetyltransferases. In vitro enzymatic assays demonstrated that CTK7A acts as a reversible mixed-mode inhibitor, with half-maximal inhibitory concentrations (IC50) of ≤25 µM for p300/CBP and ≤50 µM for PCAF. Crucially, it exhibited minimal activity (>100 µM IC50) against other epigenetic regulators like G9a (histone methyltransferase), CARM1 (coactivator-associated arginine methyltransferase 1), HDAC1 (histone deacetylase 1), SIRT2 (sirtuin 2), and TIP60 (60 kDa Tat-interactive protein) [1] [3] [9]. This selectivity profile distinguished CTK7A from earlier pan-inhibitors and positioned it as a precise molecular tool for dissecting HAT-specific functions.
Table 1: Selectivity Profile of CTK7A Against Epigenetic Enzymes
Target Enzyme | Inhibitory Activity (IC50) | Biological Role |
---|---|---|
p300/CBP | ≤25 µM | Transcriptional coactivation |
PCAF | ≤50 µM | Histone H3 acetylation |
G9a | >100 µM | H3K9 methylation |
HDAC1 | >100 µM | Histone deacetylation |
SIRT2 | >100 µM | NAD+-dependent deacetylation |
CTK7A (chemical name: Sodium-4-(3,5-bis(4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoate) belongs to the synthetic curcuminoid class. Its structure features a central pyrazole ring flanked by two methoxystyryl groups, linked to a sodium benzoate moiety, which confers water solubility—a critical improvement over parent compounds [1] [9]. This molecular architecture enables cell permeability and facilitates direct interaction with HAT catalytic domains.
Functionally, CTK7A operates through three validated mechanisms:
In cellular models (e.g., KB cells, bovine aortic endothelial cells), CTK7A induces senescence-like growth arrest at 100 µM, downregulates cyclin E expression, and potently inhibits angiogenesis (IC50 = 0.93 µM for bFGF-induced tube formation) [1] [9]. These multimodal actions underscore its utility in probing HAT-dependent and HAT-independent pathways.
CTK7A has proven instrumental in elucidating the pathological roles of HAT dysregulation, particularly in malignancies driven by histone hyperacetylation. Key research applications include:
Table 2: Key Research Applications of CTK7A
Application | Molecular Target | Experimental Model | Outcome |
---|---|---|---|
Oral cancer pathogenesis | p300 autoacetylation | OSCC patient tissues | Linked NO signaling to histone hyperacetylation |
Tumor growth suppression | H3K9/H3K14 acetylation | Xenograft nude mice | Reduced tumor volume by >50% |
Angiogenesis inhibition | Ca2+/calmodulin | Bovine aortic endothelial cells | Blocked tube formation (IC50 = 0.93 µM) |
Chromatin dynamics | p300/CBP-cohesin axis | ChIP-seq assays | Implicated in TAD boundary maintenance |
CTK7A remains a reference inhibitor for validating novel HAT-targeting compounds and exploring combinatorial epigenetic therapies [8]. Its ability to distinguish between related HAT families (e.g., p300 vs. TIP60) continues to support high-resolution studies of acetylation-dependent gene regulation.
Table 3: Compound Synonyms for CTK7A
Synonym | Source |
---|---|
Hydrazinobenzoylcurcumin | [1] |
HBC | [1] [9] |
Sodium-4-(3,5-bis(4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoate | [9] |
HAT Inhibitor VII | [9] |
p300/CBP Inhibitor V | [1] |
PCAF Inhibitor III | [1] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9